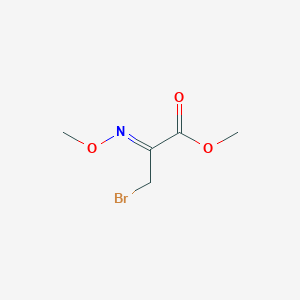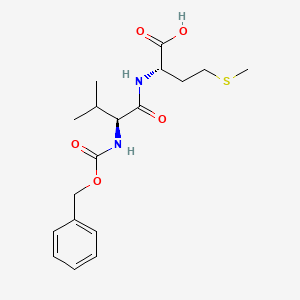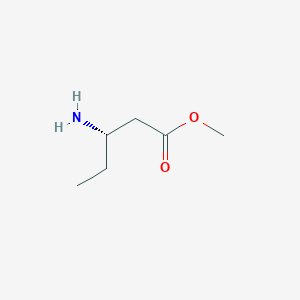![molecular formula C24H15BrO B3211190 Dibenzofuran, 2-(4'-bromo[1,1'-biphenyl]-4-yl)- CAS No. 1084334-69-9](/img/structure/B3211190.png)
Dibenzofuran, 2-(4'-bromo[1,1'-biphenyl]-4-yl)-
Übersicht
Beschreibung
Dibenzofuran, 2-(4’-bromo[1,1’-biphenyl]-4-yl)- is a complex organic compound that belongs to the dibenzofuran family Dibenzofurans are tricyclic aromatic compounds consisting of two benzene rings fused to a central furan ring
Vorbereitungsmethoden
The synthesis of dibenzofurans typically involves the formation of the C–O bond of the furan ring. One common method is the cyclization of diarylether derivatives. For the specific compound Dibenzofuran, 2-(4’-bromo[1,1’-biphenyl]-4-yl)-, the synthetic route may involve the bromination of a biphenyl precursor followed by cyclization to form the dibenzofuran structure. Industrial production methods often utilize palladium and copper catalysis to facilitate these reactions under controlled conditions .
Analyse Chemischer Reaktionen
Dibenzofuran, 2-(4’-bromo[1,1’-biphenyl]-4-yl)- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can reduce the compound to form different hydrogenated products.
Substitution: The bromine atom in the biphenyl group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various substituted derivatives
Wissenschaftliche Forschungsanwendungen
Dibenzofuran, 2-(4’-bromo[1,1’-biphenyl]-4-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of aromaticity and electronic effects in polycyclic compounds.
Biology: The compound can be used in the development of new pharmaceuticals, particularly in the design of molecules with potential antimicrobial or anticancer properties.
Medicine: Research into its derivatives has shown promise in the development of drugs targeting antibiotic-resistant bacteria.
Industry: It finds applications in the production of organic semiconductors and light-emitting diodes (OLEDs) due to its unique electronic properties
Wirkmechanismus
The mechanism of action of Dibenzofuran, 2-(4’-bromo[1,1’-biphenyl]-4-yl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity and leading to therapeutic effects. The brominated biphenyl group can enhance its binding affinity to certain targets, making it a potent compound in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Dibenzofuran, 2-(4’-bromo[1,1’-biphenyl]-4-yl)- can be compared to other dibenzofuran derivatives such as:
Dibenzofuran: The parent compound without any substitutions, used as a reference point for studying the effects of various substituents.
4-Bromodibenzofuran: A simpler brominated derivative, which lacks the biphenyl group and thus has different chemical and physical properties.
2,2’-Dibromodibenzofuran: Another brominated derivative with bromine atoms at different positions, leading to variations in reactivity and applications
This compound’s unique structure, featuring both a dibenzofuran core and a brominated biphenyl group, sets it apart from other similar compounds, providing distinct advantages in specific applications.
Eigenschaften
IUPAC Name |
2-[4-(4-bromophenyl)phenyl]dibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15BrO/c25-20-12-9-17(10-13-20)16-5-7-18(8-6-16)19-11-14-24-22(15-19)21-3-1-2-4-23(21)26-24/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKVISGIELVVRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001256272 | |
| Record name | 2-(4′-Bromo[1,1′-biphenyl]-4-yl)dibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001256272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1084334-69-9 | |
| Record name | 2-(4′-Bromo[1,1′-biphenyl]-4-yl)dibenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1084334-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4′-Bromo[1,1′-biphenyl]-4-yl)dibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001256272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


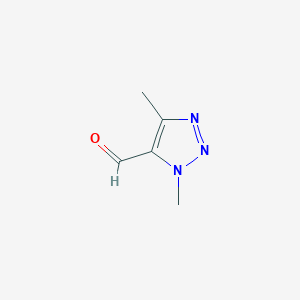


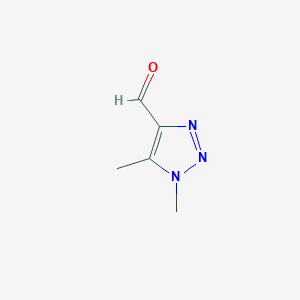
![4-[(Pyridin-2-yl)methyl]piperidin-4-ol](/img/structure/B3211130.png)
![[4-(2-Methylphenyl)oxan-4-yl]methanamine](/img/structure/B3211140.png)

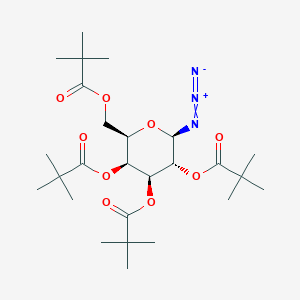
![6-Methyl-9H-pyrido[2,3-b]indole](/img/structure/B3211174.png)
